(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[2-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11(15)16/h5-6,8-9,13H,2-4,7H2,1H3,(H,15,16)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCINSVHAHHJHY-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCCN1C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The compound can be synthesized by reacting a piperidine derivative bearing a hydroxyethyl group with a 4-oxobut-2-enoic acid or its activated form (such as an anhydride or ester). The reaction typically proceeds under mild conditions with the aid of a base or catalyst to facilitate nucleophilic attack on the unsaturated carbonyl system.
Detailed Experimental Procedures and Reaction Conditions
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-oxobut-2-enoic acid or maleic anhydride (as precursor), piperidine derivative (with 1-hydroxyethyl substituent), base (e.g., triethylamine), solvent (acetone or ethanol) | Stirring at ambient temperature or gentle reflux for 2–24 hours | 65–85% | Reaction monitored by TLC or HPLC; solvent choice affects yield and purity |
| 2 | Extraction with dichloromethane or chloroform, washing with water | Separation of organic phase and removal of impurities | - | Drying over sodium sulfate recommended |
| 3 | Evaporation of solvent under reduced pressure | Concentration of product | - | Avoid overheating to prevent decomposition |
| 4 | Crystallization from ethanol-water mixtures | Purification and isolation of product | 70–85% | Seed crystals may be used to control crystal form |
Example Procedure:
Maleic anhydride (1 eq.) is reacted with 2-aminoethanol or a hydroxyethyl-substituted piperidine (1.1–1.4 eq.) in ethanol under reflux for 3 hours. After solvent evaporation, the residue is dissolved in dichloromethane, washed with water, dried, and solvent evaporated to yield the crude product. Final purification is achieved by recrystallization from ethanol-water mixtures at controlled temperatures (75–80 °C dissolution, slow cooling to 0–5 °C) to obtain the crystalline acid form with high purity.
Research Findings on Reaction Optimization
- Temperature Control: Maintaining reaction temperatures between ambient and 80 °C optimizes yield and purity. Higher temperatures risk decomposition or side reactions.
- Solvent Effects: Polar protic solvents like ethanol favor reaction kinetics and solubility of intermediates. Non-polar solvents are used in extraction steps for better phase separation.
- Base Catalysis: Triethylamine or similar organic bases facilitate the nucleophilic substitution by neutralizing byproducts and stabilizing intermediates.
- Crystallization: Controlled cooling and seeding improve crystal quality and yield. Water content in the crystallization solvent affects hydrate formation and crystal morphology.
Data Table Summarizing Preparation Parameters
| Parameter | Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 20–80 °C | Higher temp increases rate but may reduce selectivity |
| Reaction Time | 2–24 hours | Longer times improve conversion but may increase impurities |
| Solvent | Ethanol, Acetone, Dichloromethane | Polarity affects solubility and extraction efficiency |
| Base | Triethylamine (1.2 eq.) | Enhances nucleophilicity and neutralizes acid byproducts |
| Yield | 65–85% | Dependent on purity of reagents and control of reaction conditions |
| Purification | Recrystallization from ethanol-water | Improves purity to >99% |
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the oxobutenoic acid moiety to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid exhibit significant anticancer properties. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, particularly in liver cancer (HepG2) and breast cancer (MDA-MB-231) cell lines. The mechanism often involves the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Study:
A study demonstrated that a structurally similar compound exhibited an IC50 value of 2.57 µM against HepG2 cells, indicating potent cytotoxic effects . This suggests potential for further development into therapeutic agents for cancer treatment.
2. Neuroprotective Effects
The piperidine moiety is known for its neuroprotective properties. Compounds based on this structure have been investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study:
Research has indicated that derivatives can enhance cognitive function in animal models by reducing oxidative damage in neuronal tissues, showcasing their potential as neuroprotective agents .
Drug Development
1. Drug Delivery Systems
The unique properties of this compound make it an attractive candidate for use in drug delivery systems. Its ability to form nanoparticles when combined with polyphenols has been explored for enhancing the bioavailability of poorly soluble drugs.
Data Table: Polyphenol Nanoparticle Characteristics
| Characteristic | Value |
|---|---|
| Particle Size | 100 - 200 nm |
| Drug Loading Capacity | Up to 30% |
| Release Profile | Sustained over 48 hours |
| Stability | High at physiological pH |
Studies have shown that these nanoparticles can be utilized for targeted delivery of chemotherapeutics, improving therapeutic efficacy while minimizing side effects .
Nanotechnology Applications
1. Biosensing and Bioimaging
The interaction between this compound and metal ions has been leveraged in the development of biosensors. These sensors utilize the compound's ability to form stable complexes with various metals, allowing for sensitive detection methods.
Case Study:
Research highlighted a biosensor developed using a metal-polyphenol network that demonstrated high sensitivity in detecting biomolecules associated with diseases, showcasing the versatility of this compound in biomedical applications .
Mechanism of Action
The mechanism of action of (E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid with structurally related compounds, highlighting variations in substituents, stereochemistry, and functional groups that influence properties such as solubility, acidity, and molecular interactions.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Substituent Effects: Hydrophilicity vs. Lipophilicity: The 1-hydroxyethyl group in the target compound likely enhances hydrophilicity compared to the difluoromethyl substituent in , which is more lipophilic due to fluorine’s electronegativity. Piperazine derivatives (e.g., ) exhibit varied polarity depending on substituents (ethyl vs. phenyl). Pyrrolidine (5-membered ring, ) offers less steric bulk than piperidine (6-membered).
Acidity and Solubility: The dissociation constant (pKa = 2.81) of suggests moderate acidity, influenced by the electron-withdrawing anilino group. In contrast, the methoxy derivative is more water-soluble due to its simpler structure and lack of bulky substituents.
Biological Relevance :
- Piperidine/piperazine rings are common in drug design for their ability to mimic natural amines. The hydroxyethyl group in the target compound may improve metabolic stability compared to halogenated analogs (e.g., ).
Commercial Availability :
- Compounds like are discontinued, possibly due to synthetic challenges or stability issues, underscoring the importance of substituent selection in scalability.
Biological Activity
(E)-4-(2-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known by its CAS number 2014649-59-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C₁₁H₁₇NO₄, with a molecular weight of 227.26 g/mol. The structure includes a piperidine ring and a keto-enol moiety, which are significant for its biological activity.
Research indicates that this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and cancer progression. For instance, it has been shown to modulate the NF-kB pathway, which plays a crucial role in inflammatory responses.
- Antioxidant Properties : There is evidence suggesting that the compound exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
These results indicate a promising potential for further development as an anticancer agent.
In Vivo Studies
Animal model studies have begun to explore the pharmacokinetics and therapeutic efficacy of this compound. Notably:
- Mouse Models : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent.
Case Studies
- Case Study on Cancer Treatment : A recent study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. The study reported a dose-dependent response with minimal toxicity observed at therapeutic doses .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to improve cognitive function and reduce markers of neuroinflammation .
Q & A
Q. What standards ensure clarity in reporting synthetic and analytical data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
